D-Idose
Overview
Description
D-Idose is a rare sugar with a unique place in carbohydrate chemistry due to its instability and conformational flexibility. It is the most unstable of all the aldohexoses, which presents challenges for its study and utilization in various applications . Despite its rarity, D-Idose has been incorporated into macrocycles, such as monoaza-15-crown-5 lariat ethers, to investigate its potential in enantioselective catalysis . The synthesis of D-Idose and its derivatives from D-Glucose via seven-carbon sugars has been demonstrated, highlighting the practicality of generating this elusive monosaccharide [2
Scientific Research Applications
Aldose Reductase Activity
D-Idose has been explored as a substrate for aldose reductase, an enzyme involved in diabetic complications. Research has shown that aldose reductase can act efficiently on D-Idose, offering an alternative to D-glucose for studying this enzyme. The kinetic properties of aldose reductase with D-Idose were found to be similar to those with D-glucose, making it a relevant model for diabetes research (Balestri et al., 2015).
Anti-Proliferative Activity in Cancer Research
D-Idose has demonstrated anti-proliferative effects against human leukemia cells. In a study, D-Idose at a concentration of 5 mM inhibited the proliferation of MOLT-4F leukemia cells by 60%. This suggests its potential as an anticancer agent, possibly targeting glucose metabolism pathways (Ishiyama et al., 2020).
Impact on Nematode Growth
D-Idose, among other rare sugars, has been found to inhibit the growth of the nematode Caenorhabditis elegans. This indicates potential applications in studying the biological effects of sugars on simple model organisms (Sakoguchi et al., 2016).
Synthesis and Stability
Research on the synthesis of D-Idose from D-glucose has been conducted, focusing on practical methods for producing this rare sugar. The studies explore the stability of D-Idose and methods to store its precursors for further conversion (Liu et al., 2019).
Computational Studies
Computational studies have been conducted to understand the molecular characteristics of D-Idose. These studies provide insights into the stability and intramolecular hydrogen bonding in D-Idose compared to other sugars, which is crucial for its biological activity (Mosapour Kotena & Mohamad, 2017).
Biotechnological Production
There is ongoing research into the biotechnological production of D-Idose, focusing on its applications in food systems and clinical treatments. The studies delve into the challenges and methodologies for producing this rare sugar in an efficient and scalable manner (Chen et al., 2018).
Safety And Hazards
In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Idose | |
CAS RN |
5978-95-0 | |
Record name | D-idose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.